(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(3-Chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step reactions. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization . The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by BF3·OEt2 and conducted under microwave irradiation in the presence of an oxidative I2-DMSO system . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
4-(3-Chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds involving this compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer, antibacterial, and antifungal agent due to its quinoline scaffold.
Biological Studies: The compound’s ability to inhibit enzymes like tyrosine kinases and topoisomerases makes it a candidate for studying cell signaling pathways and DNA replication.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It inhibits tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can act as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline and various quinazolinone derivatives . What sets 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-17-10-13(22(23)24)9-16-14-6-3-7-15(14)18(21-19(16)17)11-4-2-5-12(20)8-11/h2-6,8-10,14-15,18,21H,7H2,1H3/t14-,15+,18+/m1/s1 |
InChI Key |
BMOAONFOCCZGGT-VKJFTORMSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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